molecular formula C5H4Cl2N2O2S B177781 2-Amino-5-chloropyridine-3-sulfonyl chloride CAS No. 163137-45-9

2-Amino-5-chloropyridine-3-sulfonyl chloride

Cat. No.: B177781
CAS No.: 163137-45-9
M. Wt: 227.07 g/mol
InChI Key: DMEATHTWRKQAJZ-UHFFFAOYSA-N
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Description

“2-Amino-5-chloropyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 163137-45-9 . It has a molecular weight of 227.07 and is typically found in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-5-chloro-3-pyridinesulfonyl chloride . The InChI code for the compound is 1S/C5H4Cl2N2O2S/c6-3-1-4 (12 (7,10)11)5 (8)9-2-3/h1-2H, (H2,8,9) .


Chemical Reactions Analysis

The compound plays a dual role in the process of promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine . This is part of the Hinsberg reaction or the Hinsberg test that can be used to distinguish primary, secondary, and tertiary amines .


Physical And Chemical Properties Analysis

The compound has a melting point of 134-136°C . It is stored at a temperature of -10°C and is shipped with an ice pack .

Scientific Research Applications

Synthesis and Reactivity

2-Amino-5-chloropyridine-3-sulfonyl chloride is used in various synthesis processes. For instance, it is involved in the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into its corresponding derivatives through a series of reactions, including interaction with benzene-sulfonyl chloride (Katritzky et al., 1995). This demonstrates its role in complex organic syntheses.

Catalytic Applications

In catalysis, this compound has been utilized in a ruthenium-catalyzed remote sulfonylation process. This process targets the C5 position of the pyridine group in N-aryl-2-aminopyridines, forming key intermediates through C-H bond activation (Ramesh & Jeganmohan, 2017).

Synthesis of Heterocyclic Compounds

The compound is also involved in synthesizing heterocyclic compounds. For example, it plays a role in forming 3-cyanopyridine-2-sulfonyl chlorides, which are crucial for synthesizing N-substituted sulfonylamides (Dmitrieva et al., 2009). These sulfonylamides have potential applications in various chemical and pharmaceutical fields.

Fluorescent Sensor Development

The compound's reactivity has been explored in the development of fluorescent sensors. For instance, dansyl chloride, a derivative of this compound, has been used in creating sensors for detecting metallic ions like antimony and thallium, showcasing its utility in analytical chemistry (Qureshi et al., 2019).

Solid-Phase Organic Synthesis

This chemical also finds applications in solid-phase organic synthesis. For example, it is used in synthesizing disubstituted 1,3-oxazolidin-2-ones on a polymer-supported framework (Holte et al., 1998). This method is relevant in the pharmaceutical industry for creating diverse chemical libraries.

Antibacterial Compound Synthesis

This compound plays a role in creating antibacterial compounds. It is involved in the synthesis of new pyridine derivatives with notable antibacterial activity, indicating its importance in medicinal chemistry (Patel & Agravat, 2009).

Safety and Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-5-chloropyridine-3-sulfonyl chloride are tertiary amines . Tertiary amines are organic compounds that play a crucial role in various biochemical processes, including neurotransmission and enzymatic reactions.

Mode of Action

This compound interacts with its targets through a process known as the Hinsberg reaction . This compound undergoes a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .

Biochemical Pathways

The interaction of this compound with tertiary amines affects the biochemical pathways involving these amines. The compound promotes the aerobic oxidation of the amine, leading to the formation of an enamine . This enamine is then trapped electrophilically by the 2-aminopyridine-3-sulfonyl chloride, resulting in the production of sulfonylethenamines .

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to liquid or gaseous compounds

Result of Action

The result of the action of this compound is the production of sulfonylethenamines . These compounds are formed when the 2-aminopyridine-3-sulfonyl chloride traps the enamine produced from the aerobic oxidation of the tertiary amine . The formation of these sulfonylethenamines could potentially affect various molecular and cellular processes, depending on the specific tertiary amine involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction with tertiary amines occurs in the presence of air , suggesting that oxygen levels could potentially influence the reaction rate. Additionally, the compound is known to be stable under normal temperatures and pressures , but its stability could be affected by extreme environmental conditions

Properties

IUPAC Name

2-amino-5-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEATHTWRKQAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598533
Record name 2-Amino-5-chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163137-45-9
Record name 3-Pyridinesulfonyl chloride, 2-amino-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163137-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chloropyridine-3-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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